molecular formula C8H5BrN2 B057720 7-Bromoquinazoline CAS No. 89892-22-8

7-Bromoquinazoline

Katalognummer B057720
CAS-Nummer: 89892-22-8
Molekulargewicht: 209.04 g/mol
InChI-Schlüssel: KMVULHBAEVRKCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 7-bromoquinazoline derivatives can involve various strategies, including halogenation of quinazoline compounds. For example, the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid demonstrates the use of a modified Conrad-Limpach procedure followed by a nucleophilic non-isotopic exchange, starting from 2,6-dibromo-4-nitroaniline (Dumont & Slegers, 2010).

Molecular Structure Analysis

The structure of 7-bromoquinazoline derivatives has been analyzed through various methods, including crystallography. For instance, the structure of 7-bromoquinolin-8-ol was established, showing bromination at the 7-position and the presence of intermolecular and weak intramolecular O-H...N hydrogen bonds, influencing the compound's solid-state packing (Collis et al., 2003).

Chemical Reactions and Properties

7-Bromoquinazoline compounds can undergo various chemical reactions, including nucleophilic substitution, which enables the introduction of different substituents at the brominated site, leading to the formation of highly functionalized derivatives. An example includes the synthesis of 4-bromo-1,2-dihydroisoquinolines through the intramolecular reaction of a benzyl bromide and an α-imino carbene, facilitated by a rhodium catalyst, suggesting the formation of a bromonium ylide as the key intermediate (Jun He et al., 2016).

Wissenschaftliche Forschungsanwendungen

1. Therapeutic Agents in Urinary Bladder Cancer Therapy

  • Summary of the Application: Quinazoline derivatives are being studied as potential therapeutic agents in urinary bladder cancer therapy. These compounds constitute a large group of chemicals with a wide range of biological properties, and many quinazoline derivatives are approved for antitumor clinical use .
  • Methods of Application: The studies of a series of 2-aryl-4-chloroquinazoline conjugates with the 7-amino-2-aryl-5-bromoindoles have demonstrated that the derivatives are characterized by antiproliferative action against the Caco-2, C3A, MCF-7, and HeLa cells .
  • Results or Outcomes: The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds. Today, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .

2. Pharmacological Diversification

  • Summary of the Application: The pharmacological activities of quinazoline and its related scaffolds include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia .
  • Methods of Application: Molecular hybridization technology is used for the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds .
  • Results or Outcomes: The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives resulted in lead compounds with multi-faceted biological activity wherein specific as well as multiple targets were involved .

3. Anti-Inflammatory Agents

  • Summary of the Application: Quinazoline derivatives have been found to exhibit anti-inflammatory properties .
  • Methods of Application: The specific methods of application can vary, but generally involve the synthesis of various quinazoline compounds with different active groups .
  • Results or Outcomes: These compounds have shown potential as anti-inflammatory agents, although further research is needed to fully understand their mechanisms of action and potential therapeutic applications .

4. Anti-Bacterial Agents

  • Summary of the Application: Quinazoline derivatives have been studied for their potential as anti-bacterial agents .
  • Methods of Application: This typically involves the synthesis of quinazoline compounds and testing their effects on various bacterial strains .
  • Results or Outcomes: Some quinazoline derivatives have shown promising anti-bacterial activity, but more research is needed to determine their potential for clinical use .

5. Anti-Cancer Agents

  • Summary of the Application: Quinazoline derivatives have been found to exhibit anti-cancer properties . They have aroused great interest in medicinal chemists for the development of new drugs or drug candidates .
  • Methods of Application: The specific methods of application can vary, but generally involve the synthesis of various quinazoline compounds with different active groups .
  • Results or Outcomes: These compounds have shown potential as anti-cancer agents, although further research is needed to fully understand their mechanisms of action and potential therapeutic applications .

6. Anti-Convulsant Agents

  • Summary of the Application: Quinazoline derivatives have been studied for their potential as anti-convulsant agents .
  • Methods of Application: This typically involves the synthesis of quinazoline compounds and testing their effects on various neurological models .
  • Results or Outcomes: Some quinazoline derivatives have shown promising anti-convulsant activity, but more research is needed to determine their potential for clinical use .

Safety And Hazards

While specific safety and hazard information for 7-Bromoquinazoline was not found, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Zukünftige Richtungen

Quinazoline derivatives, including 7-Bromoquinazoline, continue to draw interest due to their significant biological activities. Future research directions include the development of new drugs or drug candidates, particularly in the field of cancer treatment .

Eigenschaften

IUPAC Name

7-bromoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVULHBAEVRKCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458338
Record name 7-bromoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromoquinazoline

CAS RN

89892-22-8
Record name 7-bromoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 7-bromo-2-iodoquinazoline (69 mg, 206 μmol), triphenylphosphine (5.4 mg, 21 μmol), and Pd(OAc)2 (3.2 mg, 14 μmol) in DMF (4.0 mL) was added TEA (72 μL, 515 μmol) and formic acid (9.5 μL, 247 μmol). The reaction mixture was stirred at 70° C. overnight. After cooling, the reaction mixture was concentrated, and the crude residue was dissolved in DCM and mixed with SiO2. The solvent was evaporated, and the residue was purified with flash column chromatography (pure DCM→3% MeOH in DCM) to obtain the desired product 7-bromoquinazoline (22 mg, 51%) as a white solid. LCMS (API-ES) m/z (%): 210.0 (100%, M++H).
Quantity
69 mg
Type
reactant
Reaction Step One
Quantity
5.4 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
3.2 mg
Type
catalyst
Reaction Step One
[Compound]
Name
TEA
Quantity
72 μL
Type
reactant
Reaction Step Two
Quantity
9.5 μL
Type
reactant
Reaction Step Two
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromoquinazoline
Reactant of Route 2
7-Bromoquinazoline
Reactant of Route 3
7-Bromoquinazoline
Reactant of Route 4
7-Bromoquinazoline
Reactant of Route 5
7-Bromoquinazoline
Reactant of Route 6
7-Bromoquinazoline

Citations

For This Compound
18
Citations
SM Yang, DJ Urban, M Yoshioka, JW Strovel… - Bioorganic & medicinal …, 2018 - Elsevier
… Compound 40 was prepared by the same sequence starting from 2,4-dichloro-7-bromoquinazoline instead. For rapid screening of a potential replacement for the 3,5-dimethylisoxazole …
Number of citations: 13 www.sciencedirect.com
JA Patel, BD Mistry, KR Desai - Journal of Chemistry, 2006 - hindawi.com
… 3–Amino–2–alkyl/aryl–7–bromoquinazoline–4(3H)–one 3(0.01 mole) and benzaldehyde (0.01 mole) were refluxed in absolute ethanol (40ml) for 3 hrs. The excess solvent was then …
Number of citations: 21 www.hindawi.com
Y Ohta, Y Tokimizu, S Oishi, N Fujii, H Ohno - Organic Letters, 2010 - ACS Publications
… In the reaction, this gave a mixture of 5-bromo- and 7-bromoquinazoline derivatives 4l, which shows that the reaction proceeds with moderate regioselectivity (48%, 3.7:1, entry 8). The …
Number of citations: 102 pubs.acs.org
MV Zapevalova, ES Shchegravina, IP Fonareva… - International Journal of …, 2022 - mdpi.com
A (series) range of potential dimorpholinoquinazoline-based inhibitors of the PI3K/Akt/mTOR cascade was synthesized. Several compounds exhibited cytotoxicity towards a panel of …
Number of citations: 5 www.mdpi.com
V Karapetyan, S Mkrtchyan, A Schmidt… - Organic & …, 2008 - pubs.rsc.org
A variety of functionalized 3,4-benzo-7-hydroxy-2,9-diazabicyclo[3.3.1]non-7-enes were prepared by one-pot cyclizations of 1,3-bis(silyl enol ethers) with quinazolines. The mechanism …
Number of citations: 8 pubs.rsc.org
JB Hynes, JP Campbell - Journal of heterocyclic chemistry, 1997 - Wiley Online Library
The reaction of guanidine carbonate with various ortho‐fluorobenzaldehydes in N,N‐diinethylacetamide was investigated as a potential route for preparing 2‐aminoquinazolines. …
Number of citations: 8 onlinelibrary.wiley.com
H Shi, H Tang, Y Li, D Chen, T Liu, Y Chen… - European Journal of …, 2023 - Elsevier
… To a resealable vial charged with the corresponding 7-bromoquinazoline (1 equiv, selected from intermediates 27a–27o) and tert-butyl 8-methyl-7-(4,4,5,5-tetramethyl-1,3,2-…
Number of citations: 1 www.sciencedirect.com
NG Biteau, V Roy, JC Lambry, HF Becker… - Bioorganic & Medicinal …, 2021 - Elsevier
… Thus, for C7 substitution, commercially available 7-bromoquinazoline 14 was regioselectively alkylated to 15, which was then subjected to the N3-Boc protection to 16. A ruthenium-…
Number of citations: 4 www.sciencedirect.com
EB Skibo - The Journal of Organic Chemistry, 1985 - ACS Publications
The animation of quinazoline-2, 4, 5, 8 (lH, 3fí)-tetrones was studied in conjunction with synthetic efforts toward the imidazo [4, 5-g] quinazoline-4, 6, 8, 9-tetrone system. Under the basic …
Number of citations: 15 pubs.acs.org
SM Hopfner, BS Lee, NP Kalia, MJ Miller, K Pethe… - Applied Sciences, 2021 - mdpi.com
… Following general procedure A, using 4-chloro-7-bromoquinazoline (21, 75 mg, 0.30 mmol), 2-[4-(trifluoromethoxy)phenyl]ethylamine (62 mg, 0.30 mmol), and potassium carbonate (41 …
Number of citations: 2 www.mdpi.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.